1,2-Dipalmitoyl-D62-3-sn-glicerofosfatidilcolina

Descripción general

Descripción

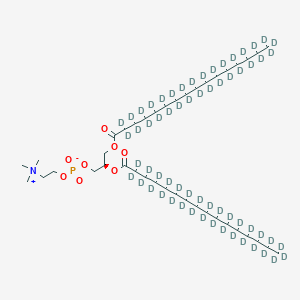

1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine, also known as Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipalmitin- (palmitoyl-d31)2, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It is a zwitterionic glycerophospholipid commonly used in the formation of lipid monolayers, bilayers, and liposomes for use in a variety of applications .

Synthesis Analysis

The synthesis of 1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine involves deuteration on the alpha carbons, which is 50-60% enriched . The product is manufactured by FB Reagents .Molecular Structure Analysis

The molecular formula of 1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine is C40H18D62NO8P . The molecular weight is 796.42 . The Smiles and Isomeric Smiles provide a textual representation of the compound’s structure .Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine are not detailed in the search results, it is known that this compound is a weak activator of protein kinase C (PKC) .Physical And Chemical Properties Analysis

1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine is a solid at room temperature . It is supplied as neat or in solution and should be stored in a freezer .Aplicaciones Científicas De Investigación

Investigación del Fenómeno de Histéresis

DPPC-d62 se utiliza en el estudio del fenómeno de histéresis en monocapas. Esta investigación considera varias variables, incluidas la temperatura, las tasas de compresión y expansión, el tiempo de residencia y el contenido de la subfase . El bucle de histéresis, que representa la energía disipada, proporciona información valiosa sobre la viscoelasticidad de la monocapa, el empaque molecular, los cambios en la transición de fase y la resistencia durante el proceso isocíclico .

Sistemas de Liberación de Fármacos

El conocimiento obtenido del estudio de las monocapas de DPPC-d62 puede ayudar en el desarrollo de modelos y estrategias precisas para controlar y manipular las propiedades de la monocapa. Esto tiene posibles aplicaciones en sistemas de liberación de fármacos .

Recubrimientos de Superficie

Las monocapas de DPPC-d62 se pueden utilizar en el desarrollo de recubrimientos de superficie. La capacidad de controlar y manipular las propiedades de estas monocapas puede conducir a la creación de recubrimientos especializados con características deseadas .

Investigación sobre la Penetración del Aire en los Alvéolos

El estudio de las monocapas de DPPC-d62 puede proporcionar información sobre el comportamiento de los alvéolos, los pequeños sacos de aire en los pulmones. Esto puede conducir a una mejor comprensión de cómo el aire penetra en estos sacos .

Investigación del Mecanismo de Parpadeo

La investigación sobre las propiedades y el comportamiento de las monocapas de DPPC-d62 también puede contribuir a nuestra comprensión del mecanismo de parpadeo .

Investigación de Liposomas

DPPC-d62 se utiliza en el estudio de los liposomas, que son pequeñas vesículas esféricas. Se pueden utilizar para administrar fármacos y material genético a las células .

Mecanismo De Acción

Target of Action

1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine, also known as Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipalmitin- (palmitoyl-d31)2, is a type of phospholipid . Phospholipids are major components of all cell membranes and play crucial roles in cellular functions. They primarily target cell membranes and are involved in a variety of biological processes, including membrane fluidity, cell signaling, and lipid metabolism .

Mode of Action

The compound interacts with cell membranes by integrating into the lipid bilayer. The hydrophilic head group interacts with the aqueous environment, while the hydrophobic fatty acid chains align with the lipid core of the membrane. This amphipathic nature allows 1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine to influence membrane properties such as fluidity and permeability .

Biochemical Pathways

1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine can affect several biochemical pathways. As a component of cell membranes, it plays a role in the phospholipid metabolism pathway. It can also influence signal transduction pathways by modulating the function of membrane proteins .

Pharmacokinetics

The pharmacokinetics of 1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine are complex and depend on several factors. As a lipid, it is likely to be absorbed in the intestine and incorporated into chylomicrons, which are then transported via the lymphatic system to the bloodstream. Once in the bloodstream, it can be taken up by cells and integrated into their membranes .

Result of Action

The molecular and cellular effects of 1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine action are diverse. By integrating into cell membranes, it can influence membrane properties and functions. This can affect the activity of membrane proteins, including receptors and ion channels, thereby influencing cellular signaling and function .

Action Environment

The action, efficacy, and stability of 1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes. Additionally, factors such as pH and temperature can influence its stability and function .

Safety and Hazards

Direcciones Futuras

1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine is intended for use as an internal standard for the quantification of 1,2-dipalmitoyl-sn-glycero-3-PC . It has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes . Incorporation of glycosphingolipid antigens into DPPC-containing liposomes increases the immunogenicity of the antigens in mice .

Propiedades

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-PWXLRKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677033 | |

| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25582-63-2 | |

| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of deuteration in DPPC-d62?

A1: Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope. This isotopic substitution does not significantly alter the chemical properties of DPPC but introduces distinct spectral signatures detectable by techniques like deuterium nuclear magnetic resonance (2H-NMR) and infrared (IR) spectroscopy. This allows researchers to specifically track DPPC-d62 within complex lipid mixtures. [, , , , , , , , ]

Q2: How is the conformational order of DPPC-d62 acyl chains determined?

A2: The conformational order of DPPC-d62 acyl chains, indicating the packing and fluidity of the membrane, can be assessed by analyzing the CD2 stretching vibrations in the infrared (IR) spectrum or by measuring quadrupolar splittings in 2H-NMR spectra. These parameters are sensitive to changes in the trans-gauche isomerization of the acyl chains, reflecting the transition between ordered (gel) and disordered (fluid) phases. [, , , , , , , , ]

Q3: Why is DPPC-d62 often used in binary or ternary lipid mixtures?

A3: DPPC-d62 is frequently incorporated into model membranes composed of other phospholipids, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and cholesterol to mimic the complex composition of natural cell membranes. This allows researchers to investigate the influence of lipid composition on membrane properties and the partitioning behavior of various molecules. [, , , , , , ]

Q4: How does DPPC-d62 behave in the presence of cholesterol?

A4: Cholesterol plays a crucial role in modulating the properties of biological membranes. In binary mixtures, cholesterol has been observed to promote the formation of a liquid-ordered (lo) phase in DPPC-d62 bilayers, characterized by increased order and reduced fluidity compared to the liquid-disordered (ld) phase. This lo phase is thought to be relevant to the formation of lipid rafts in cell membranes. [, , , ]

Q5: How is DPPC-d62 employed to study pulmonary surfactant function?

A5: DPPC-d62 serves as a model component of pulmonary surfactant, a complex mixture of lipids and proteins lining the alveoli in the lungs, which is crucial for reducing surface tension and preventing alveolar collapse. By incorporating DPPC-d62 into model surfactant systems, researchers can investigate the molecular mechanisms underlying surfactant function and the impact of factors like lipid composition, protein interactions, and surface pressure on its biophysical properties. [, , , , , ]

Q6: How can DPPC-d62 be utilized to study lipid-protein interactions?

A6: DPPC-d62, when incorporated into model membranes, can be used to investigate the interaction of proteins with lipid bilayers. Spectroscopic techniques, such as 2H-NMR and IR, can monitor changes in DPPC-d62 acyl chain order, dynamics, and phase behavior upon protein binding, providing insights into the protein's influence on membrane structure and function. [, , , , , ]

Q7: Can DPPC-d62 be used to study the effects of external agents on membranes?

A7: Yes, DPPC-d62 can be used to investigate the effects of various external agents, such as pressure, temperature, and small molecules like anesthetics, on membrane properties. Changes in DPPC-d62 behavior, monitored through spectroscopic techniques, can elucidate the mechanisms of action of these agents on lipid bilayers. [, , ]

Q8: What are the advantages of using DPPC-d62 in Langmuir-Blodgett films?

A8: Langmuir-Blodgett techniques enable the controlled deposition of lipid monolayers or bilayers onto solid supports, mimicking the organization of biological membranes. Incorporating DPPC-d62 into these films allows for the application of surface-sensitive techniques, such as IR reflection-absorption spectroscopy (IRRAS) and atomic force microscopy (AFM), to probe the structure and properties of the lipid layers with high spatial resolution. [, , , ]

Q9: How is DPPC-d62 detected and quantified in biological samples?

A9: The deuterium labeling in DPPC-d62 enables its specific detection and quantification in complex biological samples using techniques like mass spectrometry. This is particularly valuable in studies investigating the distribution, metabolism, and clearance of DPPC-d62 in vivo. [, ]

Q10: What are the limitations of using DPPC-d62 in membrane research?

A10: While a valuable tool, it's crucial to acknowledge that DPPC-d62 represents a simplified model of complex biological membranes. Extrapolating findings from DPPC-d62-based studies to physiological settings requires careful consideration of factors like lipid diversity, protein interactions, and the dynamic nature of cellular environments. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(4,4-dimethoxycyclohexa-2,5-dien-1-ylidene)(phenyl)methyl]phenol](/img/structure/B1504291.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine](/img/structure/B1504296.png)